molecular formula C7H7N3O B1343046 5-Amino-3-methoxypicolinonitrile CAS No. 573762-39-7

5-Amino-3-methoxypicolinonitrile

Cat. No. B1343046
Key on ui cas rn: 573762-39-7
M. Wt: 149.15 g/mol
InChI Key: GNNQMMWVGAJOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141578B2

Procedure details

2-Cyano-3-methoxy-5-nitropyridine (1.0g, 5.6 mmol) was dissolved in 1:1 EtOAc/AcOH (10 mL) and heated to 65° C. Iron powder (1.61g, 28 mmol, 325 mesh) was added and the mixture stirred for two h. The mixture was filtered though Celite and the filtrate concentrated in vacuo. The residue was partitioned between EtOAc and saturated aqueous sodium bicarbonate. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated. The residue was purified by SiO2 Prep-TLC using CH2Cl2 as the eluent to give the compound 762D (0.805g, 97%) as an off-white solid. HPLC: 100% at 1,31 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm. MS (ES): m/z 149.90 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
EtOAc AcOH
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.61 g
Type
catalyst
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([N+:11]([O-])=O)=[CH:5][N:4]=1)#[N:2]>CCOC(C)=O.CC(O)=O.[Fe]>[NH2:11][C:6]1[CH:7]=[C:8]([O:9][CH3:10])[C:3]([C:1]#[N:2])=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1OC)[N+](=O)[O-]
Name
EtOAc AcOH
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C.CC(=O)O
Step Two
Name
Quantity
1.61 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for two h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered though Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc and saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 Prep-TLC

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C(=NC1)C#N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.805 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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